molecular formula C16H19N3O4S B2778719 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone CAS No. 850937-15-4

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone

Cat. No.: B2778719
CAS No.: 850937-15-4
M. Wt: 349.41
InChI Key: NMSXDIUHVHKQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone is a synthetic 1,3,4-oxadiazole derivative designed for research applications. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is strategically substituted with a 4-ethoxyphenyl group at the 5-position and a thioacetamide linker incorporating a 4-morpholinyl group, a moiety often employed to enhance solubility and influence pharmacokinetic properties . Compounds with this structural motif are of significant interest in antimicrobial research. Structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated promising activity against a panel of Gram-positive and Gram-negative bacterial strains in scientific studies . The morpholinyl ring is a common feature in pharmacologically active molecules and contributes to the molecule's potential to interact with various biological targets . The primary value of this compound lies in its use as a chemical intermediate or reference standard in drug discovery programs, particularly for synthesizing and evaluating new therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR) and develop novel compounds with potential efficacy against resistant microbial pathogens . Intended Use: This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-22-13-5-3-12(4-6-13)15-17-18-16(23-15)24-11-14(20)19-7-9-21-10-8-19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSXDIUHVHKQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C16H19N3O4S
  • Average Mass: 349.406 g/mol
  • SMILES Notation: CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antitumor properties. The following sections detail specific findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety often demonstrate potent activity against a range of pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

These findings suggest that the compound may be effective in treating infections caused by both bacteria and fungi.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. The oxadiazole derivatives have been noted for their ability to inhibit cancer cell proliferation.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with oxadiazole derivatives resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in microbial and cancer cells.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Research Findings and Literature Review

Despite limited literature specifically addressing this compound, related studies provide insights into its potential applications:

  • Antimicrobial Studies: A review highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria and fungi, emphasizing their role as potential therapeutic agents in infectious diseases .
  • Antitumor Studies: Research has documented the cytotoxic effects of oxadiazole-based compounds on various cancer cell lines, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (Compound 11a, ) Structural Differences: Replaces the 4-ethoxyphenyl and morpholine groups with 4-chlorophenyl and 4-methoxyphenyl, respectively. However, the absence of morpholine reduces solubility compared to the target compound . Biological Relevance: Such chloro-substituted derivatives are often associated with improved antimicrobial activity but may exhibit higher cytotoxicity .
  • 2-[[5-[(4-Ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone () Structural Differences: Features a 4-ethoxybenzyl group instead of 4-ethoxyphenyl and a 4-methoxyphenyl instead of morpholine. Impact: The benzyl group introduces steric bulk, which may hinder target binding, while the methoxy group offers moderate solubility compared to morpholine’s polar tertiary amine .

Heterocyclic Modifications

  • 2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]-1-(4-substitutedphenyl)ethan-1-one derivatives (–5, 9)
    • Structural Differences : Replaces morpholine with pyrimidine-thioether chains.
    • Impact : Pyrimidine moieties enhance π-π stacking interactions with biological targets, improving cytotoxic activity. However, the rigid pyrimidine ring may reduce conformational flexibility compared to morpholine .
    • Biological Data : These compounds demonstrated cytotoxicity proportional to cell viability, with IC50 values in the micromolar range against cancer cell lines .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Key Substituents
Target Compound Not reported Estimated ~2.8* 4-Ethoxyphenyl, Morpholine
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone 361 (m/z)† ~3.5 4-Chlorophenyl, 4-Methoxyphenyl
2-[[5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl]thio]-1-phenylethanone Not reported ~4.2 Phenylsulfonyl, Phenyl
2-((5-(5-Bromoindol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone 277–280 ~4.5 Bromoindole, 4-Bromophenyl

*Estimated using substituent contributions; †Molecular ion peak .

  • Key Observations :
    • Electron-withdrawing groups (e.g., bromo, nitro) increase LogP and melting points due to enhanced crystallinity (e.g., 4-bromophenyl derivative in ).
    • Morpholine’s polar nature likely reduces LogP compared to aromatic substituents, improving bioavailability .

Anticancer Activity

  • Pyrimidine-Oxadiazole Hybrids (–5) : Exhibited cytotoxic activity via apoptosis induction, with substituents like fluorine or methoxy enhancing potency .
  • Bromoindole-Oxadiazole Derivatives () : Showed EGFR inhibition (IC50 = 1.2–3.8 µM), attributed to the bromoindole’s planar structure facilitating kinase binding .
  • Target Compound : The morpholine group may improve blood-brain barrier penetration compared to bulkier substituents, though direct biological data are lacking.

Antimicrobial and Antifungal Activity

  • Cyclohexylamino-Thiadiazole Hybrids (): Demonstrated anticandidal activity (MIC = 8–32 µg/mL), with 4-nitrophenyl derivatives showing the highest potency due to nitro group electrophilicity .
  • Target Compound : The 4-ethoxyphenyl group may offer moderate antifungal activity, though less potent than nitro-substituted analogues.

Q & A

Q. What are the standard synthetic routes for preparing 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
  • Step 1 : React 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol with a brominated ethanone derivative (e.g., 2-bromo-1-(4-morpholinyl)ethanone) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
  • Step 2 : Optimize reaction conditions using catalysts like sodium acetate or heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance yield .
  • Step 3 : Monitor reaction progress via TLC, followed by purification through recrystallization (e.g., using DMF-ethanol mixtures) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H NMR : Identify proton environments (e.g., morpholine ring protons at δ ~3.5–3.7 ppm, oxadiazole-thioether linkage via δ ~4.7–5.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., EI-MS for M+1 or M+ fragments) .
  • Elemental Analysis : Verify C, H, N, S content with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with similar thioether linkages?

  • Methodological Answer :
  • Catalyst Screening : Test heterogenous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent to improve regioselectivity and reduce side reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus PEG-400 to assess solubility and reaction kinetics .
  • Temperature Control : Optimize reflux temperatures (70–80°C) to balance reaction rate and decomposition risks .
  • Purification : Use gradient recrystallization (e.g., DMF-acetic acid) to isolate high-purity products .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for oxadiazole-thioether compounds?

  • Methodological Answer :
  • Solvent/Deuterium Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts (e.g., morpholine protons may show splitting in DMSO-d6) .
  • XRD Cross-Validation : Compare experimental NMR data with X-ray crystallography results to confirm bond angles and substituent orientations .
  • Isotopic Labeling : Use 13C-labeled intermediates to trace carbon environments and resolve overlapping peaks .

Q. How can computational methods predict the compound’s reactivity for further derivatization?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites (e.g., sulfur in thioether or oxadiazole nitrogen) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., 5-LOX enzyme) to prioritize derivatives for synthesis .
  • Kinetic Studies : Use Arrhenius plots to predict activation energies for nucleophilic substitution at the thioether group .

Q. What experimental designs validate the compound’s bioactivity against specific enzyme targets?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of enzymes (e.g., cyclooxygenase or 5-lipoxygenase) using fluorometric or colorimetric substrates .
  • Dose-Response Curves : Calculate IC50 values and compare with reference inhibitors (e.g., indomethacin for COX-2) .
  • Molecular Dynamics : Simulate binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to validate docking predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) on bioactivity using standardized assays .
  • Assay Variability : Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus targets (e.g., antimicrobial vs. anticancer activity trends) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.